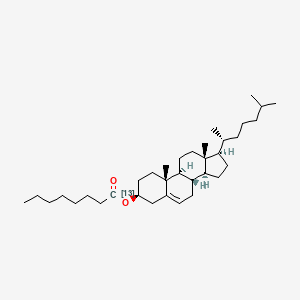

Cholesterol-3-octanoate-1-13C

説明

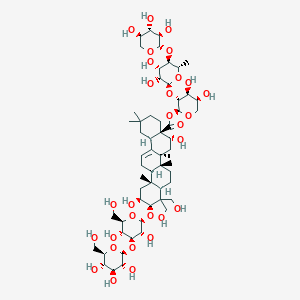

Cholesterol-3-octanoate-1-13C is a stable isotope-labeled derivative of cholesterol. It contains an 13C-labeled octanoate moiety at the 3-position of the sterol backbone. The molecular formula is C34*CH60O2 .

Synthesis Analysis

Cholesteryl octanoate-octanoyl-1-13C was synthesized by a method of coupling-catalysis . The yield of 13C labeled Cholesteryl octanoate was 84.1% (based on Cholesterol), with 99.0% atom 13C, 99.0% optical purity, and 99.5% chemical purity . The product was characterized by HPLC-ELSD, LC-MS, and 1H NMR .Molecular Structure Analysis

The empirical formula of Cholesterol-3-octanoate-1-13C is 13CC34H60O2 . The molecular weight is 513.84 g/mol .Chemical Reactions Analysis

High-resolution 13C NMR is a powerful method to determine the positional distribution of different classes of fatty acids on the glycerol backbone due to chemical shift differences observed on the carbonyl signal .Physical And Chemical Properties Analysis

Cholesterol-3-octanoate-1-13C is a solid substance in the form of a white to almost white powder . The molecular mass is 513.84 g/mol .科学的研究の応用

Application 1: Myocardial Fatty Acid Metabolism

- Methods of Application: [1-13C]octanoic acid was polarized by microwave irradiation at 7 T & 1 K. After dissolution with superheated buffered D2O, it was infused via a femoral vein catheter into anesthetized Wistar rats in a 9.4 T horizontal bore scanner. A series of single pulse gated 13C MRS acquisitions was performed with a surface coil positioned over the heart .

- Results or Outcomes: After dissolution, [1-13C]octanoate polarization level and T1 relaxation rate were 11% and 29 ± 3 s, respectively. In vivo, the octanoate signal decayed rapidly and was no longer measurable 20-36 s after the start of infusion. One metabolite peak at 175.4 ppm, was consistently observed. The chemical shift of the metabolite was assigned to [1-13C]acetylcarnitine .

Application 2: Cholesterol Metabolism Studies

- Summary of the Application: Cholesterol-3-octanoate-1-13C can be used as a tracer for studies of cholesterol metabolism in humans. This is particularly useful as it allows for the study of whole body cholesterol metabolism without the need for radioactive isotopes .

- Results or Outcomes: [13C]cholesterol kinetic parameters calculated using a standard two-compartment cholesterol turnover model and a new three-compartment minimal model were 103 * 10.5 SD % of those computed from corresponding [14C]cholesterol data .

Application 3: Drug Delivery

- Summary of the Application: Cholesterol-based compounds, including Cholesterol-3-octanoate-1-13C, have been used in drug delivery applications. Cholesterol is a lipid-type molecule and one of the most important structural components of cell membranes, making it an ideal candidate for drug delivery systems .

Application 4: Bioimaging

- Summary of the Application: Cholesterol-based compounds, including Cholesterol-3-octanoate-1-13C, can be used in bioimaging applications. The properties of cholesterol make it suitable for use in bioimaging, allowing for the visualization of biological processes .

Application 5: Cholesterol-Based Liquid Crystals

- Summary of the Application: Cholesterol-3-octanoate-1-13C can be used in the development of cholesterol-based liquid crystals. These liquid crystals have potential applications in various fields, including display technology, sensors, and optical devices .

Application 6: Gelators

Safety And Hazards

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (113C)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1/i33+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-SPKDLXGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol-3-octanoate-1-13C | |

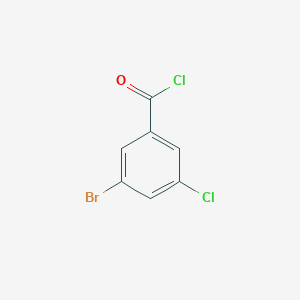

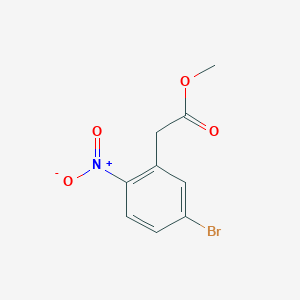

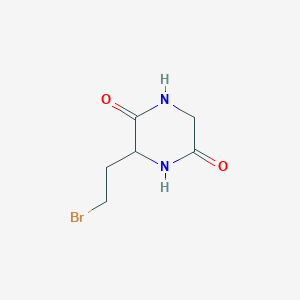

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)

![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)

![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)